rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid
Overview
Description
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative that features a bromophenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them valuable in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to a carboxylate or other oxidized forms.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Halogen exchange or nucleophilic substitution at the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Phenyl-substituted cyclopropane derivatives.
Substitution: Iodophenyl or other nucleophile-substituted cyclopropane derivatives.
Scientific Research Applications
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,2R)-2-Phenylcyclopropane-1-carboxylic acid
- rel-(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
- rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or phenyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted, providing a versatile handle for further chemical modifications.
Properties
IUPAC Name |
(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGNJABBYVEHY-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175168-70-4 | |
Record name | rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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